molecular formula C10H15GeNO3S B14469590 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- CAS No. 72517-64-7

2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)-

Katalognummer: B14469590
CAS-Nummer: 72517-64-7
Molekulargewicht: 301.93 g/mol
InChI-Schlüssel: SCIIFYLURLYNDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8,9-Trioxa-5-aza-germabicyclo(333)undecane, 1-(2-thienyl)- is a complex organogermanium compound It features a unique bicyclic structure incorporating germanium, oxygen, nitrogen, and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- typically involves the reaction of germanium tetrachloride with triethanolamine, followed by the introduction of a thienyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other organogermanium compounds and studying their properties.

    Biology: The compound’s unique structure makes it a candidate for investigating its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.

    Industry: It may be used in the development of advanced materials, such as catalysts or semiconductors.

Wirkmechanismus

The mechanism by which 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions may play a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2,8,9-Trioxa-5-aza-germabicyclo(3.3.3)undecane, 1-(2-thienyl)- apart is its incorporation of germanium and a thienyl group, which imparts unique electronic and steric properties.

Eigenschaften

CAS-Nummer

72517-64-7

Molekularformel

C10H15GeNO3S

Molekulargewicht

301.93 g/mol

IUPAC-Name

1-thiophen-2-yl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane

InChI

InChI=1S/C10H15GeNO3S/c1-2-10(16-9-1)11-13-6-3-12(4-7-14-11)5-8-15-11/h1-2,9H,3-8H2

InChI-Schlüssel

SCIIFYLURLYNDC-UHFFFAOYSA-N

Kanonische SMILES

C1CO[Ge]2(OCCN1CCO2)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.